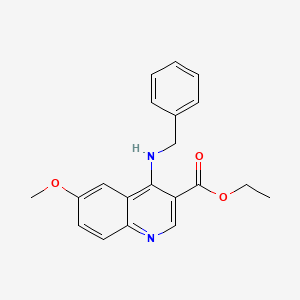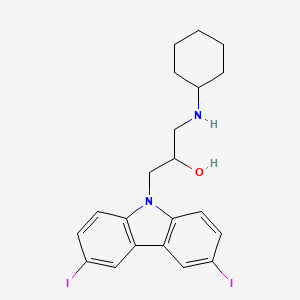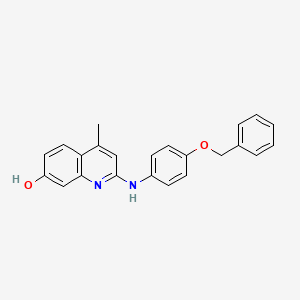![molecular formula C29H27N5O3 B10795946 7-(3,4-dimethoxyphenyl)-9-[3-(1H-imidazol-1-yl)propyl]-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-8-imine](/img/structure/B10795946.png)
7-(3,4-dimethoxyphenyl)-9-[3-(1H-imidazol-1-yl)propyl]-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-8-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV667490 is a compound included in the Malaria Box collection, which consists of chemically diverse small molecules with documented potency against malaria parasite growth . This compound has shown significant potential in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria . The Malaria Box collection aims to provide researchers with a variety of compounds to explore new antimalarial drugs and understand their mechanisms of action .
Preparation Methods
The synthetic routes and reaction conditions for MMV667490 are not extensively documented in the public domain. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
MMV667490, like many other small molecules, can undergo various types of chemical reactions:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of MMV667490 might yield oxidized derivatives with altered biological activity.
Scientific Research Applications
MMV667490 has been primarily studied for its potential as an antimalarial agent. Its ability to inhibit the growth of Plasmodium falciparum makes it a valuable tool in malaria research . Additionally, compounds like MMV667490 can be used in phenotypic screening to identify new drug targets and understand the mechanisms of parasite resistance . Beyond malaria, such compounds may also have applications in studying other parasitic diseases, given the similarities in the biology of different parasites.
Mechanism of Action
The exact mechanism of action of MMV667490 is not fully understood. studies have shown that it can inhibit parasite growth by interfering with critical biological processes within the parasite . This may involve disrupting the function of essential proteins or enzymes, inhibiting DNA replication, or affecting the parasite’s ability to invade host cells . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
. These compounds share similar biological activities but may differ in their chemical structures and specific mechanisms of action. The uniqueness of MMV667490 lies in its specific potency and potential for further development as an antimalarial drug .
Similar Compounds
Properties
Molecular Formula |
C29H27N5O3 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
11-(3,4-dimethoxyphenyl)-14-(3-imidazol-1-ylpropyl)-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-13-imine |
InChI |
InChI=1S/C29H27N5O3/c1-35-23-11-9-20(16-24(23)36-2)25-22-10-8-19-6-3-4-7-21(19)27(22)37-29-26(25)28(30)34(18-32-29)14-5-13-33-15-12-31-17-33/h3-4,6-12,15-18,25,30H,5,13-14H2,1-2H3 |
InChI Key |
CRBJTYVJVJERPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC5=C2C(=N)N(C=N5)CCCN6C=CN=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-2-{[4-(4-chlorobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10795881.png)


![5-[(2,4-Dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10795911.png)

![N-[4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxyphenyl]thiophene-2-carboxamide](/img/structure/B10795915.png)

![4,9-dimethyl-8-[(4-methylphenyl)carbonyl]-2H-furo[2,3-h]chromen-2-one](/img/structure/B10795926.png)


![N-[2-[[1-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10795941.png)
![(2Z)-3-(1H-1,3-Benzodiazol-2-YL)-6-hexyl-2-[(2-methylphenyl)imino]-2H-chromen-7-OL](/img/structure/B10795953.png)
